molecular formula C9H16N2O3 B7919380 (4-Acetylamino-piperidin-1-yl)-acetic acid

(4-Acetylamino-piperidin-1-yl)-acetic acid

Cat. No.: B7919380
M. Wt: 200.23 g/mol
InChI Key: ICTOZRRWURIHEP-UHFFFAOYSA-N
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Description

(4-Acetylamino-piperidin-1-yl)-acetic acid is an organic compound that features a piperidine ring substituted with an acetylamino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Acetylamino-piperidin-1-yl)-acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.

    Introduction of the Acetylamino Group: The acetylamino group can be introduced by reacting the piperidine derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(4-Acetylamino-piperidin-1-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetylamino group or the acetic acid moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(4-Acetylamino-piperidin-1-yl)-acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Acetylamino-piperidin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group may facilitate binding to active sites, while the piperidine ring can enhance the compound’s stability and bioavailability. The acetic acid moiety may play a role in modulating the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (4-Amino-piperidin-1-yl)-acetic acid: Lacks the acetyl group, which may affect its reactivity and binding properties.

    (4-Acetylamino-piperidin-1-yl)-propionic acid: Contains a propionic acid moiety instead of acetic acid, potentially altering its solubility and biological activity.

    (4-Acetylamino-piperidin-1-yl)-butyric acid: Features a butyric acid group, which may influence its pharmacokinetic properties.

Uniqueness

(4-Acetylamino-piperidin-1-yl)-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-acetamidopiperidin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-7(12)10-8-2-4-11(5-3-8)6-9(13)14/h8H,2-6H2,1H3,(H,10,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTOZRRWURIHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(CC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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